![molecular formula C21H19F3N2OS B2427215 N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide CAS No. 873076-10-9](/img/structure/B2427215.png)
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide” is a complex organic compound. It is a benzamide derivative, which are often used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzamide derivatives are often synthesized through acylation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely complex given the presence of multiple functional groups including a thiazole ring and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the benzamide group might undergo reactions typical of amides .Applications De Recherche Scientifique
Anticancer Activity
The design, synthesis, and evaluation of benzamide derivatives, including compounds structurally related to N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide, have shown significant potential in anticancer research. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Anti-Inflammatory and Antioxidant Activities
Celecoxib derivatives, sharing a similar thiazole and benzamide structural framework, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown promising results, suggesting the broad therapeutic potential of benzamide derivatives in treating various conditions, including inflammation and oxidative stress-related disorders (Küçükgüzel et al., 2013).
Supramolecular Gelators
Benzamide derivatives have been investigated for their role as supramolecular gelators, highlighting the influence of methyl functionality and non-covalent interactions on gelation behavior. This research contributes to the development of novel materials with potential applications in drug delivery and material science (Yadav & Ballabh, 2020).
Antimicrobial Agents
The synthesis and evaluation of benzamide derivatives for antimicrobial activity have revealed that these compounds exhibit potent effects against various bacterial and fungal strains. This underscores the potential of benzamide derivatives in developing new antimicrobial agents to combat resistant microbial strains (Bikobo et al., 2017).
Anti-Influenza Virus Activity
Research into benzamide-based compounds has led to the discovery of molecules with remarkable activity against the avian influenza virus, highlighting the potential of these derivatives in antiviral therapy. This indicates the relevance of benzamide derivatives in addressing viral diseases, including influenza (Hebishy et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to act asagonists for peroxisome proliferator-activated receptors and as inhibitors for phosphodiesterase 10A (PDE10A) , a protein abundant only in brain tissue. These targets play crucial roles in regulating inflammation and signal transduction in the brain.
Biochemical Pathways
Given its potential role as a peroxisome proliferator-activated receptor agonist , it may be involved in the regulation of lipid metabolism and inflammation. As a potential PDE10A inhibitor , it may affect cyclic nucleotide signaling pathways in the brain.
Result of Action
As a potential peroxisome proliferator-activated receptor agonist , it may help regulate central inflammation. As a potential PDE10A inhibitor , it may modulate signal transduction in the brain.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2OS/c1-13-4-3-5-16(12-13)20-26-14(2)18(28-20)10-11-25-19(27)15-6-8-17(9-7-15)21(22,23)24/h3-9,12H,10-11H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICVRNGFIXLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

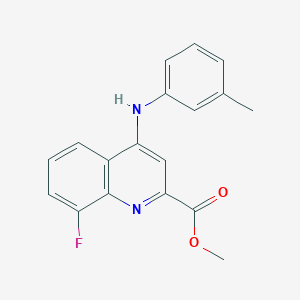
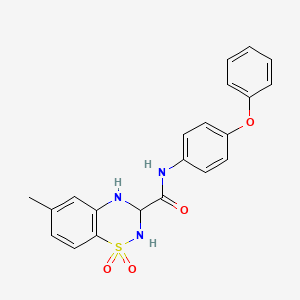
![2-[[[4-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]amino]-3-thiophenecarboxamide](/img/structure/B2427136.png)
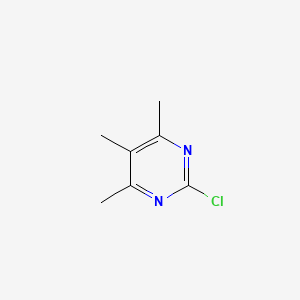
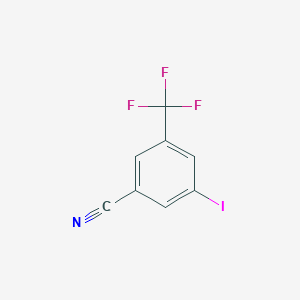
![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2427140.png)
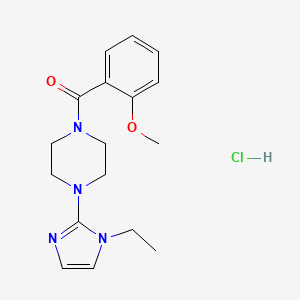
![8-hydrazinyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2427144.png)

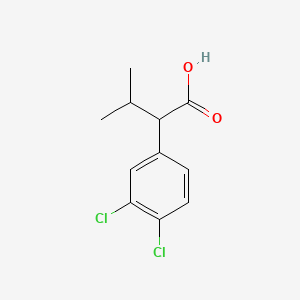
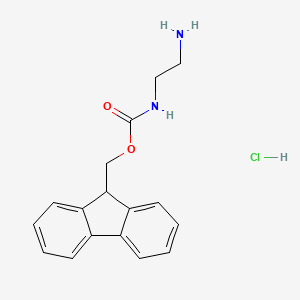
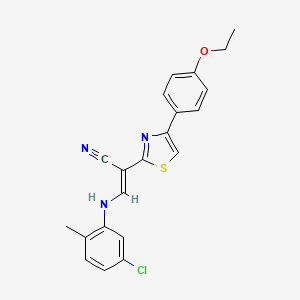
![5-Chlorofuro[2,3-c]pyridine](/img/structure/B2427154.png)
![N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2427155.png)